molecular formula C51H88O38 B14791381 Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD

Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD

Cat. No.: B14791381
M. Wt: 1309.2 g/mol
InChI Key: HKDZJADXHIXZLF-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .

Industrial Production Methods

Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .

Properties

Molecular Formula

C51H88O38

Molecular Weight

1309.2 g/mol

IUPAC Name

5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3

InChI Key

HKDZJADXHIXZLF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O

Origin of Product

United States

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